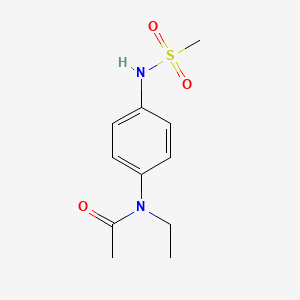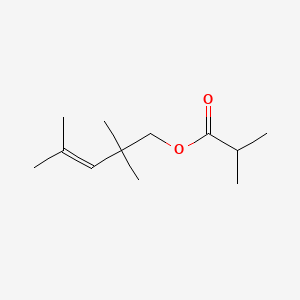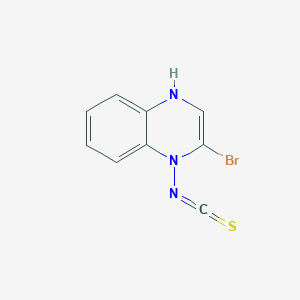
Bromchinoxalin-isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromchinoxalin-isothiocyanate is a compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, like other isothiocyanates, is derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromchinoxalin-isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using reagents such as tosyl chloride or cyanuric acid to yield the desired isothiocyanate . This process can be carried out under aqueous conditions, making it a relatively straightforward and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of benign solvents and optimized purification methods, such as column chromatography, ensures high purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Bromchinoxalin-isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiocarbamates and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiourea derivatives, and various thiocarbamates .
Applications De Recherche Scientifique
Bromchinoxalin-isothiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of heterocyclic compounds and thioureas.
Biology: It is used in biological assays to study protein-DNA interactions and enzyme inhibition.
Medicine: Its anticancer and antimicrobial properties make it a potential candidate for drug development.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Bromchinoxalin-isothiocyanate involves its ability to interact with cellular proteins and enzymes. It can modulate various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in antioxidant response . Additionally, it can induce apoptosis in cancer cells by affecting the cell cycle and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bromchinoxalin-isothiocyanate include:
Sulforaphane: Known for its potent anticancer and antioxidant properties.
Phenethyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.
Allyl isothiocyanate: Commonly found in mustard and horseradish, known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to modulate the Nrf2 pathway and induce apoptosis in cancer cells sets it apart from other isothiocyanates .
Propriétés
Formule moléculaire |
C9H6BrN3S |
|---|---|
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
3-bromo-4-isothiocyanato-1H-quinoxaline |
InChI |
InChI=1S/C9H6BrN3S/c10-9-5-11-7-3-1-2-4-8(7)13(9)12-6-14/h1-5,11H |
Clé InChI |
YDTVEHPOFSPZMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=C(N2N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
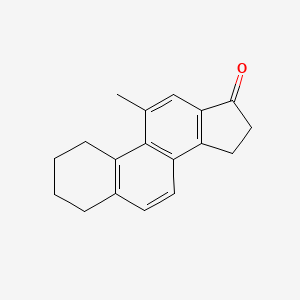
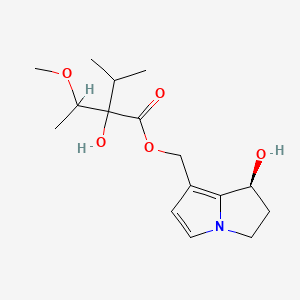
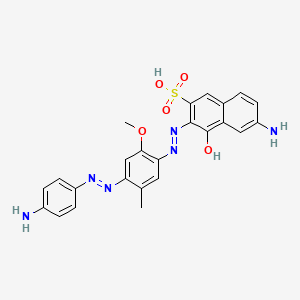


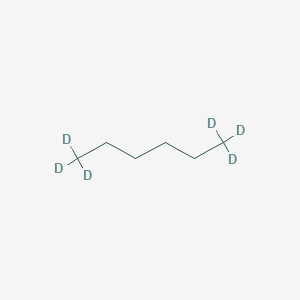
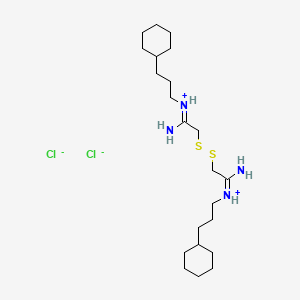
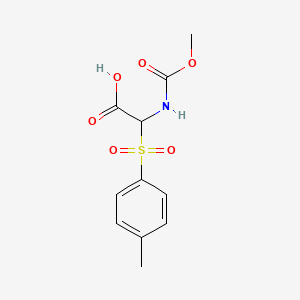

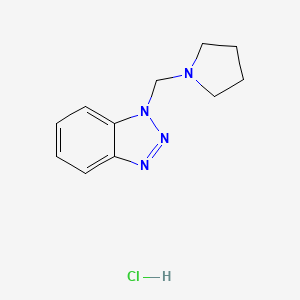
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
